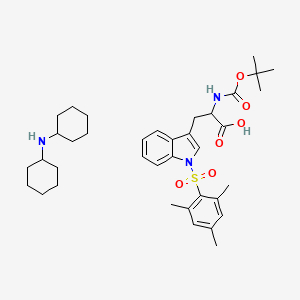
Boc-Trp(Mts)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Trp(Mts)-OH.DCHA, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan mesitylene-2-sulfonyl dicyclohexylammonium salt, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The mesitylene-2-sulfonyl (Mts) group provides additional protection, making it suitable for solid-phase peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp(Mts)-OH.DCHA typically involves the protection of the amino group of tryptophan with a Boc group and the protection of the indole nitrogen with an Mts group. The process includes:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Nα-(tert-Butoxycarbonyl)-L-tryptophan.
Protection of the Indole Nitrogen: The indole nitrogen is protected using mesitylene-2-sulfonyl chloride (MtsCl) in the presence of a base like pyridine. This forms Nα-(tert-Butoxycarbonyl)-L-tryptophan mesitylene-2-sulfonyl.
Formation of the Dicyclohexylammonium Salt: The protected tryptophan derivative is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large quantities of tryptophan are subjected to Boc and Mts protection reactions in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its purity and suitability for peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Trp(Mts)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Mts protecting groups can be removed under specific conditions to yield free tryptophan.
Coupling Reactions: It can be coupled with other amino acids or peptides in solid-phase peptide synthesis.
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA), while the Mts group can be removed using a strong acid like hydrochloric acid (HCl).
Coupling: Coupling reactions are carried out using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base.
Major Products Formed
Deprotected Tryptophan: Removal of the Boc and Mts groups yields free tryptophan.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.
Wissenschaftliche Forschungsanwendungen
Boc-Trp(Mts)-OH.DCHA has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biological Studies: It serves as a precursor for the synthesis of biologically active peptides used in various biological studies.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of peptides for industrial applications, including enzyme inhibitors and diagnostic agents.
Wirkmechanismus
The mechanism of action of Boc-Trp(Mts)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The Boc and Mts groups protect the amino and indole nitrogen groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Trp-OH: Nα-(tert-Butoxycarbonyl)-L-tryptophan without the Mts protection.
Fmoc-Trp-OH: Nα-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan, another protected form of tryptophan used in peptide synthesis.
Cbz-Trp-OH: Nα-(Carbobenzoxy)-L-tryptophan, a different protecting group for tryptophan.
Uniqueness
Boc-Trp(Mts)-OH.DCHA is unique due to the dual protection provided by the Boc and Mts groups, making it particularly useful in complex peptide synthesis where multiple protecting groups are required to prevent side reactions.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJVPFHYDLKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
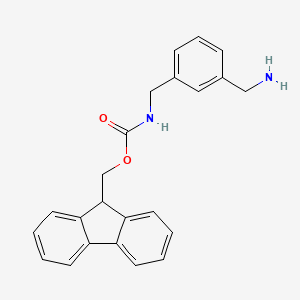
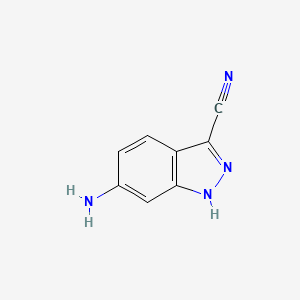
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
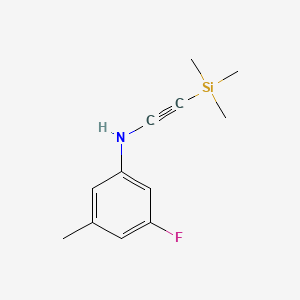
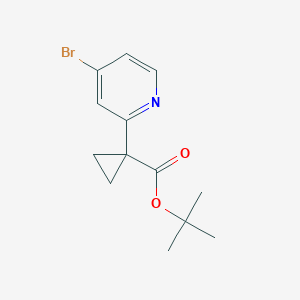

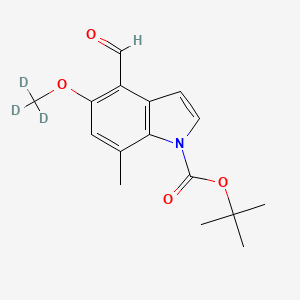

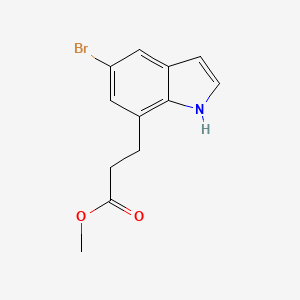

![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)
